9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused tricyclic scaffold combining cyclopentane, chromene, and oxazinone moieties. The 2-furylmethyl substituent at the 9-position and a methyl group at the 6-position are critical structural features that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C20H19NO4/c1-12-18-13(9-21(11-24-18)10-14-4-3-7-23-14)8-17-15-5-2-6-16(15)20(22)25-19(12)17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
HFXDKFBMZMQTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, investigating its effects on various biological targets and pathways.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on structural analogy to CAS 850158-11-1, replacing Cl with furylmethyl (C₅H₅O–).
Key Findings:
Substituent Effects: The 2-furylmethyl group in the target compound provides a heteroaromatic ring with oxygen lone pairs, which may improve binding to polar biological targets (e.g., enzymes or receptors) compared to halogenated analogs like 2-chlorobenzyl or 4-fluorophenyl derivatives .
Structural Complexity and Bioactivity: Chromeno-pyrimidine derivatives (e.g., Compounds 8a–9d) demonstrate that glycosylation (addition of xylose or glucose) enhances water solubility and antimicrobial potency, suggesting that modifying the oxazinone scaffold with hydrophilic groups could improve the target compound’s pharmacokinetics .
Similarity Analysis :
- Using chemoinformatics methods (e.g., Tanimoto coefficients ), the target compound shares ~70–80% structural similarity with halogenated analogs, primarily differing in substituent electronegativity and ring aromaticity .
Biological Activity
The compound 9-(2-furylmethyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 285.33 g/mol. The structure features a chromeno-oxazine core with a furan substituent, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its unique structural features allow it to modulate enzyme activities and receptor interactions. Specific mechanisms may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to specific receptors in the body, influencing physiological responses.
Antimicrobial Activity
Research indicates that derivatives of similar structures often exhibit antimicrobial properties. For instance, compounds with furan and oxazine moieties have shown effectiveness against various bacterial strains.
Antioxidant Properties
Compounds within the same class have demonstrated antioxidant activity. The presence of furan rings is often associated with enhanced radical scavenging capabilities.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the potential anti-cancer properties of this compound. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 20 µM
These results suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies and Experimental Data
In vitro studies have been conducted to assess the biological activity of this compound:
-
Antibacterial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones comparable to standard antibiotics.
-
Cytotoxicity Assays :
- Various concentrations were tested on cancer cell lines.
- The compound showed dose-dependent cytotoxic effects.
-
Antioxidant Activity Testing :
- DPPH and ABTS assays were employed to measure free radical scavenging ability.
- The compound demonstrated substantial antioxidant capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
